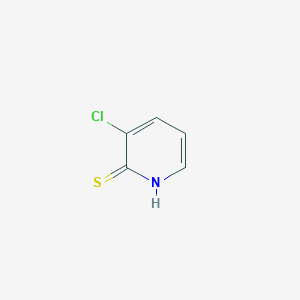

3-Chloropyridine-2-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNS/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJSKNMPZQWOMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40541760 | |

| Record name | 3-Chloropyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5897-94-9 | |

| Record name | 3-Chloropyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropyridine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloropyridine-2-thiol synthesis from 2,3-dichloropyridine

An In-Depth Technical Guide to the Synthesis of 3-Chloropyridine-2-thiol from 2,3-Dichloropyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a pivotal building block in medicinal chemistry and drug development. The primary synthetic route detailed herein involves the regioselective nucleophilic aromatic substitution (SNAr) of 2,3-dichloropyridine. This document elucidates the theoretical underpinnings of the SNAr mechanism on an electron-deficient pyridine system, offers a detailed, field-tested experimental protocol, and discusses critical parameters for reaction optimization. The content is structured to provide researchers, chemists, and drug development professionals with both the foundational knowledge and the practical steps required for the successful and efficient synthesis of this valuable heterocyclic intermediate.

Introduction: The Significance of this compound

Heterocyclic compounds are the cornerstone of modern pharmaceutical design, and functionalized pyridines are among the most prevalent scaffolds in approved drugs. This compound, and its tautomer 3-chloro-1H-pyridine-2-thione, serves as a versatile intermediate for introducing the 3-chloropyridin-2-ylthio moiety into more complex molecules.[1] The presence of three distinct functional handles—the reactive thiol group, the chloro substituent, and the pyridine nitrogen—allows for a multitude of subsequent chemical transformations, making it a highly sought-after precursor in the synthesis of novel therapeutic agents and agrochemicals.[2] The synthesis from the readily available 2,3-dichloropyridine presents a direct and atom-economical approach, though it requires precise control over regioselectivity.

Part 1: The Mechanistic Landscape: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 2,3-dichloropyridine to this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[3] Unlike nucleophilic substitutions on aliphatic systems, the SNAr reaction proceeds via a two-step addition-elimination mechanism.

Pillar 1: Activation and Regioselectivity

Aromatic rings, typically nucleophilic, become susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups that can stabilize the negative charge of the intermediate.[3] In the case of 2,3-dichloropyridine, two factors render the ring sufficiently electrophilic:

-

The Pyridine Nitrogen: The inherent electron-withdrawing nature of the nitrogen atom decreases the electron density of the entire aromatic system.

-

Inductive Effects of Halogens: The two chlorine atoms further withdraw electron density through the sigma framework.

A critical aspect of this synthesis is regioselectivity. The nucleophile preferentially attacks the C2 position over the C3 position. This preference is dictated by the stability of the anionic intermediate, known as a Meisenheimer complex.[4] Attack at the C2 position allows the negative charge to be delocalized onto the electronegative pyridine nitrogen, which provides significant resonance stabilization.[2][4] Attack at the C3 position does not permit such delocalization, resulting in a less stable intermediate and a higher activation energy barrier.

Caption: SₙAr Mechanism on 2,3-Dichloropyridine

Part 2: Synthesis Methodology and Optimization

The successful synthesis hinges on the appropriate choice of a sulfur nucleophile and the optimization of reaction conditions to maximize yield and minimize side-product formation.

Choice of Thiolating Agent

Sodium hydrosulfide (NaSH) is the reagent of choice for this transformation.[5] It is a potent nucleophile that directly introduces the thiol group in a single step. An alternative, though less direct, route involves using thiourea to form a 2-isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the thiol.[6][7] The direct use of NaSH is generally more efficient for this specific substrate.

Reaction Parameters

The key parameters that govern the reaction's outcome are summarized below.

| Parameter | Recommended Condition | Rationale & Causality |

| Solvent | N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | Aprotic polar solvents are ideal for SNAr reactions. They effectively solvate the cation (e.g., Na⁺) while leaving the nucleophile (SH⁻) relatively "bare" and highly reactive. |

| Temperature | 80 - 120 °C | SNAr reactions require thermal energy to overcome the activation barrier associated with the temporary disruption of aromaticity.[8] The specific temperature must be optimized to ensure a reasonable reaction rate without promoting decomposition or side reactions. |

| Atmosphere | Inert (Nitrogen or Argon) | The product, a thiol, is susceptible to oxidation to the corresponding disulfide, especially at elevated temperatures. An inert atmosphere is critical to prevent this and maximize the yield of the desired monomeric thiol. |

| Stoichiometry | 1.1 - 1.5 equivalents of NaSH | A slight excess of the nucleophile is used to ensure complete consumption of the starting material, 2,3-dichloropyridine. A large excess should be avoided to minimize the risk of a second substitution reaction. |

Part 3: Detailed Experimental Protocol

This section provides a trusted, step-by-step laboratory procedure for the synthesis of this compound.

Workflow Overview

Caption: Experimental Workflow

Materials and Reagents

-

2,3-Dichloropyridine (98%+)

-

Sodium hydrosulfide hydrate (NaSH·xH₂O)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 2 M

-

Deionized water

-

Diethyl ether

-

Three-neck round-bottomed flask

-

Condenser

-

Thermometer or thermocouple

-

Magnetic stirrer and hotplate

-

Nitrogen or Argon gas supply

-

Büchner funnel and filter paper

Safety Precautions

-

2,3-Dichloropyridine: Irritant. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Hydrosulfide (NaSH): Corrosive and hygroscopic. Can cause severe burns.

-

Hydrogen Sulfide (H₂S) Gas: CRITICAL HAZARD. Acidification of the reaction mixture will liberate highly toxic and flammable H₂S gas, which has the odor of rotten eggs. This step MUST be performed in a well-ventilated fume hood.

Procedure

-

Reaction Setup: Assemble a dry 250 mL three-neck round-bottomed flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a thermometer. Purge the entire system with nitrogen gas for 15 minutes.

-

Reagent Charging: To the flask, add 2,3-dichloropyridine (10.0 g, 67.6 mmol, 1.0 equiv.) and anhydrous DMF (100 mL). Stir the solution to ensure complete dissolution.

-

Nucleophile Preparation & Addition: In a separate beaker, dissolve sodium hydrosulfide hydrate (5.7 g, ~74.3 mmol, 1.1 equiv., assuming 70% NaSH content) in a minimal amount of deionized water (e.g., 10-15 mL). Carefully add this aqueous NaSH solution dropwise to the stirred DMF solution at room temperature over 10 minutes.

-

Reaction Execution: Heat the reaction mixture to 100 °C using an oil bath and maintain this temperature for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up and Isolation:

-

Once the reaction is complete, cool the flask to room temperature in an ice bath.

-

Slowly pour the dark reaction mixture into a beaker containing 300 mL of cold deionized water with vigorous stirring.

-

In a fume hood , slowly add 2 M HCl dropwise to the aqueous mixture to adjust the pH to approximately 4-5. A pale yellow to beige precipitate of this compound will form.

-

-

Purification:

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water (2 x 50 mL) to remove inorganic salts.

-

Perform a final wash with cold diethyl ether (25 mL) to remove any non-polar impurities.

-

-

Drying and Characterization: Dry the collected solid in a vacuum oven at 40-50 °C to a constant weight. The final product, this compound, should be a light-colored solid. Confirm its identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Conclusion

The synthesis of this compound from 2,3-dichloropyridine via nucleophilic aromatic substitution is a robust and reliable method. The key to a successful outcome lies in understanding the principles of regioselectivity governed by the stability of the Meisenheimer intermediate and in exercising meticulous control over the experimental conditions, particularly the use of an inert atmosphere and safe handling during the acidification step. This guide provides the necessary theoretical framework and a validated protocol to empower researchers to confidently produce this valuable chemical intermediate for applications in pharmaceutical and materials science discovery.

References

- Application Notes and Protocols for Nucleophilic Substitution on 2,3-Dichloropyridine. Benchchem.

- An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. Organic Syntheses.

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.

- nucleophilic aromatic substitutions. OChem Tutor on YouTube.

- FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... ResearchGate.

- Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate.

- This compound (C5H4ClNS). PubChemLite.

- A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. Benchchem.

- Nucleophilic aromatic substitution. Wikipedia.

- CN101993414A - Method for preparing 2-mercaptopyridine. Google Patents.

- US3759932A - Method for preparing mercaptopyridines using alkali metal polysulfides. Google Patents.

- Sodium hydrosulfide. Wikipedia.

Sources

- 1. PubChemLite - this compound (C5H4ClNS) [pubchemlite.lcsb.uni.lu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sodium hydrosulfide - Wikipedia [en.wikipedia.org]

- 6. CN101993414A - Method for preparing 2-mercaptopyridine - Google Patents [patents.google.com]

- 7. US3759932A - Method for preparing mercaptopyridines using alkali metal polysulfides - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

3-Chloropyridine-2-thiol preparation via nucleophilic substitution

An In-depth Technical Guide to the Preparation of 3-Chloropyridine-2-thiol via Nucleophilic Aromatic Substitution

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a pivotal intermediate in the development of pharmaceutical and agrochemical agents. The core focus is on the strategic application of nucleophilic aromatic substitution (SNAr) using 2,3-dichloropyridine as the starting material. This document elucidates the underlying reaction mechanisms, details optimized experimental protocols, and offers expert insights into key reaction parameters. Designed for researchers, chemists, and professionals in drug development, this guide integrates theoretical principles with practical, field-proven methodologies to ensure efficient and reproducible synthesis.

Introduction: The Significance of the Pyridine-thiol Scaffold

The this compound moiety is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic and structural features, combining an electron-deficient pyridine ring with a nucleophilic thiol group and a reactive chlorine atom, make it a versatile building block for constructing complex heterocyclic systems. Derivatives of this compound are integral to a range of biologically active molecules, including novel kinase inhibitors and anti-ulcer agents.[1] The efficient synthesis of this key intermediate is therefore of paramount importance.

Nucleophilic aromatic substitution (SNAr) stands out as the most direct and industrially scalable method for this transformation. Unlike electrophilic substitutions, which are challenging on the electron-poor pyridine ring, SNAr reactions proceed readily when the ring is substituted with good leaving groups, such as halogens.[2][3] This guide focuses on the direct thiolation of 2,3-dichloropyridine, a commercially available and cost-effective starting material.

Mechanistic Insights: The SNAr Pathway on 2,3-Dichloropyridine

The successful synthesis of this compound hinges on a deep understanding of the nucleophilic aromatic substitution mechanism and the factors governing its regioselectivity.

Core Principles of SNAr

The SNAr reaction is typically a two-step addition-elimination process.[2][4]

-

Nucleophilic Attack: An electron-rich nucleophile attacks an electron-deficient aromatic ring at the carbon atom bearing a leaving group. This step is usually the rate-determining step as it involves the temporary disruption of the ring's aromaticity.[5]

-

Formation of a Meisenheimer Intermediate: The attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is crucial for the reaction to proceed.

-

Elimination and Re-aromatization: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.

Regioselectivity: Why the 2-Position Reacts

In a pyridine ring, the nitrogen atom acts as an electron sink, withdrawing electron density and making the carbons at the 2- and 4-positions (ortho and para to the nitrogen) particularly electrophilic and susceptible to nucleophilic attack.[3][5]

When 2,3-dichloropyridine is the substrate, the incoming sulfur nucleophile preferentially attacks the C-2 position over the C-3 position. This regioselectivity is dictated by the superior stability of the resulting Meisenheimer intermediate. When the attack occurs at C-2, one of the resonance structures of the intermediate places the negative charge directly on the electronegative nitrogen atom.[5] This provides significant resonance stabilization that is not possible when the attack occurs at the C-3 position. This inherent electronic preference makes the selective substitution at C-2 a highly efficient and predictable process.

Synthetic Strategy: Key Parameters and Methodologies

The successful execution of this synthesis requires careful consideration of the nucleophile, solvent, and reaction temperature.

-

Starting Material: 2,3-Dichloropyridine is the preferred substrate due to its commercial availability and the predictable regioselectivity of nucleophilic attack at the C-2 position.[6]

-

Sulfur Nucleophile: Anhydrous sodium hydrosulfide (NaSH) is an excellent and direct source of the hydrosulfide nucleophile (SH⁻).[7][8] It is highly reactive and avoids the need for a multi-step process. An alternative, though less direct, route involves using thiourea to form an isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the thiol.[9][10][11]

-

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal. These solvents effectively solvate the sodium cation (Na⁺) while leaving the hydrosulfide anion (SH⁻) relatively "bare," thereby increasing its nucleophilicity and reaction rate. Alcohols like ethanol can also be used.[1][7]

-

Temperature: Heating is typically required to provide sufficient activation energy for the reaction to proceed at a practical rate. Temperatures ranging from 60 to 120 °C are common.[1] Reaction progress should be monitored to determine the optimal time and temperature.

Detailed Experimental Protocol: Direct Thiolation with NaSH

This protocol describes a robust and reproducible method for the synthesis of this compound from 2,3-dichloropyridine using sodium hydrosulfide.

4.1 Reagents and Equipment

| Reagent/Material | Quantity (for 50 mmol scale) | Notes |

| 2,3-Dichloropyridine | 7.4 g (50 mmol, 1.0 equiv) | Use as received. |

| Anhydrous Sodium Hydrosulfide | 3.1 g (55 mmol, 1.1 equiv) | Must be anhydrous. Handle in a fume hood.[8] |

| N,N-Dimethylformamide (DMF) | 100 mL | Anhydrous grade recommended. |

| Hydrochloric Acid (HCl) | ~2 M solution | For acidification during workup. |

| Ethyl Acetate | 200 mL | For extraction. |

| Deionized Water | 500 mL | For workup and washing. |

| Anhydrous Sodium Sulfate | 20 g | For drying the organic layer. |

| Three-neck round-bottom flask | 250 mL | Equipped with condenser, thermometer, and N₂ inlet. |

| Magnetic stirrer and hotplate | - | - |

| Standard glassware | - | For workup and purification. |

4.2 Step-by-Step Procedure

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, thermometer, and a nitrogen inlet. Ensure the system is under a positive pressure of inert gas (nitrogen or argon).

-

Reagent Addition: In a fume hood, charge the flask with anhydrous sodium hydrosulfide (3.1 g). Add anhydrous DMF (100 mL) via a syringe. Stir the resulting suspension.

-

Substrate Addition: Add 2,3-dichloropyridine (7.4 g) to the suspension at room temperature.

-

Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring. The mixture will typically change color as the reaction progresses.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

-

Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 300 mL of cold water with stirring.

-

Acidification: In the fume hood, carefully acidify the aqueous mixture to a pH of ~5-6 using a 2 M HCl solution. This step protonates the thiolate to form the desired thiol, which may precipitate as a solid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Washing and Drying: Combine the organic extracts and wash them with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to yield pure this compound as a pale yellow solid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN101941942A - Industrialized method for preparing 2-mercaptopyridine - Google Patents [patents.google.com]

- 8. Sodium hydrosulfide - Wikipedia [en.wikipedia.org]

- 9. CN101993414A - Method for preparing 2-mercaptopyridine - Google Patents [patents.google.com]

- 10. Buy 2-Chloropyridine-3-thiol [smolecule.com]

- 11. US3759932A - Method for preparing mercaptopyridines using alkali metal polysulfides - Google Patents [patents.google.com]

3-Chloropyridine-2-thiol chemical properties and reactivity

An In-depth Technical Guide to 3-Chloropyridine-2-thiol: Chemical Properties and Reactivity

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with both a chlorine atom and a thiol group. Its strategic placement of reactive functional groups—a nucleophilic sulfur, an electrophilic carbon center adjacent to the chlorine, and an electron-deficient aromatic system—makes it a highly versatile and valuable building block in synthetic organic chemistry. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the fundamental chemical properties, structural nuances, and key reactivity patterns of this compound. As a member of the pyridine-thiol family, it serves as a crucial intermediate in the synthesis of agrochemicals and, most notably, as a key component in the development of novel pharmaceuticals, including its use as a building block for protein degraders.[1][2]

Physicochemical and Spectroscopic Properties

The intrinsic properties of this compound dictate its behavior in chemical reactions and its handling requirements. These core characteristics are summarized below.

| Property | Value | Reference |

| CAS Number | 5897-94-9 | [1][2] |

| Molecular Formula | C₅H₄ClNS | [1][2] |

| Molecular Weight | 145.6 g/mol | [1][2] |

| Appearance | Solid (inferred from isomers) | [3] |

| Purity | Typically ≥98% | [1][2] |

| Storage | Room temperature, Air Sensitive | [1][3] |

| InChI | InChI=1S/C5H4ClNS/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8) | [2][4] |

| SMILES | C1=CNC(=S)C(=C1)Cl | [4] |

-

¹H NMR: Aromatic protons would appear in the δ 7.0-8.5 ppm range, with coupling patterns dictated by their positions on the pyridine ring. The N-H proton of the thione tautomer would be observable, likely as a broad singlet.

-

¹³C NMR: Signals for the five pyridine carbons would be present, with the carbon bearing the C=S group (thione form) appearing significantly downfield.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching (for the thione form) around 3100-3400 cm⁻¹, C=S stretching around 1100-1250 cm⁻¹, and C-Cl stretching.[5]

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 145, with a characteristic (M+2)⁺ isotope peak at m/z 147, approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.

Structural Analysis: The Thione-Thiol Tautomerism

A critical aspect of the chemistry of 2-mercaptopyridines is their existence as a mixture of two rapidly interconverting tautomers: the thiol form (this compound) and the thione form (3-chloro-1H-pyridine-2-thione).[6][7] For most 2-mercaptopyridine systems, the equilibrium overwhelmingly favors the more stable thione tautomer.[8][9]

This preference is attributed to the greater strength of the C=S double bond in the thione form compared to the C=N bond in the thiol form and the aromatic stabilization of the pyridine ring.[7] The position of this equilibrium can be influenced by several factors:

-

Solvent Polarity: Polar solvents tend to stabilize the more polar thione form.[6][8]

-

Concentration: In concentrated solutions, intermolecular hydrogen bonding can favor the thione dimer.[6]

-

Temperature: The thiol form may be slightly more favored at lower temperatures.[6]

Given these principles, it is crucial to recognize that while often named as a "thiol," the compound primarily exists and reacts as its thione tautomer in most common laboratory conditions.

Caption: Thione-thiol tautomeric equilibrium.

Synthesis of this compound

The synthesis of chloropyridine thiols generally involves the introduction of a sulfur-containing group onto a pre-functionalized pyridine ring. A common and effective strategy is the nucleophilic substitution of a corresponding dichloropyridine precursor.

A plausible synthetic route starts from 2,3-dichloropyridine. Reacting this precursor with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, would lead to the selective displacement of the more reactive chlorine atom at the 2-position.[6][10] The chlorine at the 2-position is more susceptible to nucleophilic attack than the one at the 3-position due to the activating effect of the ring nitrogen.

Chemical Reactivity: A Dual-Action Reagent

The reactivity of this compound is governed by its three primary functional components: the nucleophilic sulfur atom (of the thiol tautomer), the electrophilic chlorine-substituted carbon, and the electron-deficient pyridine ring.

Reactions at the Sulfur Center

The sulfur atom, particularly in its deprotonated thiolate form, is a potent nucleophile and readily participates in several key transformations.

-

S-Alkylation: This is one of the most common reactions, where the compound is treated with an alkylating agent (e.g., alkyl halides, epoxides) in the presence of a base to form the corresponding S-alkylated thioether. This reaction is fundamental for incorporating the 3-chloropyridyl moiety into larger molecular scaffolds.[11]

-

Oxidation: The thiol group can be oxidized under various conditions. Mild oxidizing agents or even atmospheric oxygen can lead to the formation of the corresponding disulfide, 2,2'-dithiobis(3-chloropyridine).[6][10] Stronger oxidizing agents can further oxidize the sulfur to yield sulfonic acids or other related species.[12]

Nucleophilic Aromatic Substitution (SNAr) at the Chlorine Center

The chlorine atom at the 3-position is susceptible to displacement by strong nucleophiles, a reaction characteristic of halopyridines. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack.[10][13]

-

Displacement with Nucleophiles: Strong nucleophiles such as amines, alkoxides, or other thiolates can displace the chloride ion. This reaction pathway allows for the introduction of a wide array of functional groups at the 3-position, further highlighting the compound's utility as a synthetic intermediate.

Combined Reactivity

The presence of both a nucleophilic center (sulfur) and an electrophilic center (C-Cl) within the same molecule allows for intramolecular reactions, leading to the formation of fused heterocyclic systems, a valuable strategy in medicinal chemistry.

Caption: Key reaction pathways of this compound.

Applications in Research and Drug Development

This compound is a "privileged" scaffold in medicinal chemistry and materials science. Its utility stems from its ability to serve as a versatile connector or foundational piece for more complex molecules.

-

Pharmaceutical Synthesis: The compound is a building block for creating libraries of substituted pyridines for drug screening. The thiol group can be used as a handle to attach the molecule to a larger framework, while the chlorine atom can be substituted to modulate properties like solubility, lipophilicity, and target binding.[10]

-

Protein Degraders: It is explicitly categorized as a building block for protein degraders.[1] In PROTACs (Proteolysis-Targeting Chimeras) and other molecular glues, heterocyclic cores are essential. The dual reactivity of this compound allows for the sequential and controlled addition of linkers and warheads necessary for these complex therapeutic agents.

-

Agrochemicals: Pyridine derivatives are widely used in agriculture as herbicides and fungicides. The biological activity associated with the chloropyridine-thiol motif makes it a target for development in this sector as well.[10]

Exemplary Experimental Protocol: S-Alkylation

This protocol describes a general procedure for the S-alkylation of this compound with an alkyl bromide, a foundational reaction for its use as a building block.

Objective: To synthesize 2-(benzylthio)-3-chloropyridine.

Materials:

-

This compound (1.0 eq)

-

Benzyl bromide (1.05 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) (for drying)

Procedure:

-

Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.1 M concentration relative to the thiol).

-

Reagent Addition: While stirring at room temperature, add benzyl bromide (1.05 eq) dropwise to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. Gentle heating (40-50 °C) may be applied to accelerate the reaction if necessary.

-

Work-up: a. Filter the reaction mixture to remove the solid potassium carbonate and salts. b. Concentrate the filtrate under reduced pressure to remove the solvent. c. Dissolve the resulting residue in ethyl acetate. d. Wash the organic layer sequentially with water (2x) and then with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to obtain the pure 2-(benzylthio)-3-chloropyridine.

Causality: The base (K₂CO₃) deprotonates the thiol (or the N-H of the thione, leading to the thiolate anion via tautomerization), generating a potent sulfur nucleophile. This thiolate then attacks the electrophilic benzylic carbon of benzyl bromide in an Sₙ2 reaction, displacing the bromide and forming the stable thioether product. Acetonitrile is a suitable polar aprotic solvent that facilitates this type of reaction.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Signal Word: Warning.[2]

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses, and nitrile gloves, is mandatory.

Conclusion

This compound is a compound of significant synthetic interest, characterized by its thione-thiol tautomerism and dual reactivity. Its capacity for modification at both the sulfur and chlorine positions makes it an exceptionally powerful building block for constructing complex molecular architectures. A thorough understanding of its properties, structural equilibrium, and reaction patterns is essential for leveraging its full potential in the fields of medicinal chemistry, agrochemical synthesis, and materials science.

References

- CP Lab Safety. This compound, min 98%, 1 gram. [Link]

- PubChem. 3-Chloropyridine. [Link]

- Wikipedia. 3-Chloropyridine. [Link]

- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

- Wikipedia. 2-Mercaptopyridine. [Link]

- ResearchGate. Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. [Link]

- PubChemLite. This compound (C5H4ClNS). [Link]

- Google Patents.

- Google Patents. US3759932A - Method for preparing mercaptopyridines using alkali metal polysulfides.

- Chemistry Stack Exchange. Why is the thione tautomeric form of 2-Mercaptopyridine favoured?. [Link]

- PMC - NIH. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. [Link]

- PubMed.

- National Toxicology Program. 2-Chloropyridine. [Link]

- MDPI.

- JOCPR. The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. [Link]

- SciSpace. The thione-thiol tautomerism in simple thioamides. [Link]

- PubChem - NIH. 2-Mercaptopyridine. [Link]

- PMC - PubMed Central. A thiol-reactive Ru(II) ion, not CO release, underlies the potent antimicrobial and cytotoxic properties of CO-releasing molecule-3. [Link]

- PMC - PubMed Central. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. [Link]

- MDPI. Synthesis and Spectrosopic Identification of Hybrid 3-(Triethoxysilyl)propylamine Phosphine Ruthenium(II) Complexes. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. labsolu.ca [labsolu.ca]

- 3. labproinc.com [labproinc.com]

- 4. PubChemLite - this compound (C5H4ClNS) [pubchemlite.lcsb.uni.lu]

- 5. mdpi.com [mdpi.com]

- 6. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Buy 2-Chloropyridine-3-thiol [smolecule.com]

- 11. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Recyclable Inorganic Lanthanide Cluster Catalyst for Chemoselective Aerobic Oxidation of Thiols [mdpi.com]

- 13. Buy 3-Chloropyridine-4-thiol | 1247828-52-9 [smolecule.com]

An In-depth Technical Guide to the Thione-Thiol Tautomerism of 3-Chloropyridine-2-thiol

Abstract

This technical guide provides a comprehensive examination of the prototropic tautomerism in 3-chloropyridine-2-thiol, a phenomenon of critical importance to researchers in medicinal chemistry and materials science. While the tautomeric equilibrium between the thione and thiol forms is a general characteristic of 2-mercaptopyridines, the introduction of a chloro-substituent at the 3-position introduces specific electronic effects that modulate this equilibrium. This document synthesizes foundational principles from the well-studied parent compound, pyridine-2-thiol, with theoretical considerations to provide a detailed understanding of the 3-chloro derivative. We will delve into the structural and energetic differences between the 3-chloro-1H-pyridine-2-thione and this compound tautomers, the profound influence of the solvent environment, and the analytical methodologies required for empirical characterization. This guide is intended to serve as a vital resource for scientists and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Introduction: The Dynamic Nature of Pyridine-2-thiol Systems

Heterocyclic compounds capable of prototropic tautomerism exist as a dynamic equilibrium of two or more structural isomers that are readily interconvertible. In the case of pyridine-2-thiol derivatives, this equilibrium is established between a thiol form, which possesses an aromatic pyridine ring and an exocyclic sulfhydryl (-SH) group, and a thione form, characterized by a non-aromatic pyridinone-like ring with a C=S double bond and an N-H group.[1][2] This tautomerism is not merely a chemical curiosity; it profoundly impacts the molecule's physicochemical properties, including its dipole moment, pKa, hydrogen bonding capability, and ultimately, its biological activity and reactivity.[3]

For the parent compound, 2-mercaptopyridine, extensive studies have demonstrated that the position of this equilibrium is highly sensitive to the surrounding environment.[4] In the gas phase, the thiol form is energetically favored.[1][5] However, in condensed phases (solution and solid state), the equilibrium often shifts dramatically towards the more polar thione form.[1][6] This shift is largely attributed to the thione's larger dipole moment and its ability to form strong intermolecular hydrogen-bonded dimers.[1]

This guide focuses specifically on this compound, where the introduction of an electron-withdrawing chlorine atom at the 3-position is expected to influence the electronic landscape of the pyridine ring and, consequently, the delicate balance of the thione-thiol equilibrium.

The Tautomeric Equilibrium of this compound

The tautomeric equilibrium for this compound can be represented as the interconversion between this compound (the thiol form) and 3-chloro-1H-pyridine-2-thione (the thione form).

Caption: Tautomeric equilibrium between the thiol and thione forms.

While direct experimental quantification for the 3-chloro derivative is not extensively reported in the literature, chemical supplier databases and naming conventions consistently refer to the compound as 3-chloro-1H-pyridine-2-thione, suggesting that, like the parent compound, the thione tautomer is considered the predominant form in the solid state.[7][8]

Electronic Influence of the 3-Chloro Substituent

The chlorine atom at the 3-position exerts a significant influence on the electronic properties of the heterocyclic ring through two primary mechanisms:

-

Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the pyridine ring via the sigma bond framework. This effect is strongest at the adjacent C-2 and C-4 positions.

-

Resonance Effect (+R): Chlorine possesses lone pairs of electrons that can be delocalized into the pi-system of the ring. However, for a halogen at the 3-position, this resonance donation is less effective compared to substituents at the 2- or 4-positions.

The net effect is a strong electron withdrawal, which lowers the electron density of the ring and increases the acidity of the N-H proton in the thione form and the S-H proton in the thiol form. This increased acidity can influence hydrogen bonding strength and interactions with polar solvents, likely further stabilizing the already favored thione tautomer in polar media compared to the unsubstituted parent compound.

Factors Governing the Tautomeric Equilibrium

The position of the thione-thiol equilibrium is not fixed but is a function of several environmental and structural factors. Understanding these factors is paramount for controlling the properties of this compound in various applications.

Solvent Polarity

Solvent polarity is one of the most critical determinants of the tautomeric ratio.

-

Polar Solvents (e.g., Water, DMSO, Alcohols): These solvents preferentially solvate and stabilize the more polar tautomer. The thione form, with its zwitterionic resonance contributor (S⁻-C=N⁺-H), possesses a significantly larger dipole moment than the less polar thiol form.[1] Therefore, in polar solvents, the equilibrium is overwhelmingly shifted towards the thione tautomer.

-

Nonpolar Solvents (e.g., Cyclohexane, Toluene): In nonpolar environments, the less polar thiol form is favored.[4] However, even in these solvents, self-association through dimerization can shift the equilibrium back towards the thione form.

Concentration and Dimerization

In solution, particularly in less polar solvents, pyridine-2-thiones have a strong tendency to form hydrogen-bonded dimers.[1] The thione tautomer readily forms a stable, centrosymmetric dimer via N-H···S=C hydrogen bonds.

Caption: Dimerization equilibrium of the thione form.

This dimerization is a highly favorable process that provides significant thermodynamic stabilization, further promoting the existence of the thione form in solution.[1] As the concentration of the solute increases, the equilibrium will shift towards the dimer, thus increasing the apparent concentration of the thione tautomer.

Temperature

Temperature can influence both the tautomeric and dimerization equilibria. According to Le Chatelier's principle, an increase in temperature will favor the endothermic direction. The dimerization process is typically exothermic, meaning higher temperatures will favor the monomeric species. The effect on the intrinsic thione-thiol equilibrium is more complex and depends on the specific enthalpy difference between the two tautomers in a given solvent.

Experimental Characterization of Tautomerism

Determining the predominant tautomeric form and the equilibrium constant (Kt) requires the use of spectroscopic techniques that can distinguish between the unique structural features of the thione and thiol isomers.

Spectroscopic Signatures

The thione and thiol forms present distinct spectroscopic fingerprints that allow for their identification and quantification.

| Spectroscopic Method | Thione Form (3-chloro-1H-pyridine-2-thione) | Thiol Form (this compound) |

| ¹H NMR | N-H proton signal (often broad, ~12-14 ppm). | S-H proton signal (sharp, ~3-5 ppm). |

| ¹³C NMR | C=S carbon signal (~175-185 ppm). | C-SH carbon signal (~150-160 ppm). |

| IR Spectroscopy | N-H stretch (~3100-3400 cm⁻¹), C=S stretch (~1100-1250 cm⁻¹). | S-H stretch (~2500-2600 cm⁻¹, often weak). |

| UV-Vis Spectroscopy | Intense π→π* transition at longer wavelength due to the extended chromophore. | Absorption at shorter wavelength, similar to a substituted pyridine. |

Experimental Protocol: NMR Spectroscopic Analysis

NMR spectroscopy is arguably the most powerful tool for unambiguously determining the tautomeric ratio in solution.

Objective: To determine the ratio of thione to thiol tautomers of this compound in different deuterated solvents.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Prepare separate samples by dissolving the compound in 0.6 mL of deuterated solvents of varying polarity (e.g., DMSO-d₆, CDCl₃, and Benzene-d₆). Ensure complete dissolution.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) for optimal signal resolution.

-

Allow the instrument to equilibrate to a stable probe temperature (e.g., 298 K).

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum for each sample.

-

Pay close attention to the spectral regions where the N-H proton of the thione (~12-14 ppm) and the S-H proton of the thiol (~3-5 ppm) are expected to appear.

-

Ensure a sufficient relaxation delay (d1) to allow for quantitative integration of all signals, especially the potentially broad N-H proton.

-

-

Data Analysis:

-

Carefully integrate the area of the N-H proton signal (Athione) and the S-H proton signal (Athiol).

-

The tautomeric ratio can be calculated directly from these integrals: Ratio (Thione:Thiol) = Athione / Athiol .

-

The equilibrium constant is given by Kt = [Thione] / [Thiol] = Athione / Athiol .

-

Caption: Workflow for NMR-based tautomer analysis.

Computational Approaches to Tautomerism

In the absence of extensive experimental data for this compound, computational chemistry provides invaluable insights. Density Functional Theory (DFT) and ab initio methods can be employed to calculate the relative energies of the tautomers.[3]

A typical computational workflow involves:

-

Structure Optimization: The geometries of both the thione and thiol tautomers are optimized to find their lowest energy conformations.

-

Energy Calculation: Single-point energy calculations are performed using high-level basis sets to determine the electronic energy of each optimized structure.

-

Solvation Modeling: To simulate solution-phase behavior, a continuum solvation model (like PCM or SMD) is applied to account for the stabilizing effect of the solvent.

Computational studies on the parent pyridine-2-thiol have shown that while the thiol is more stable in the gas phase, the inclusion of a polarizable continuum model reverses this preference, correctly predicting the thione as the major tautomer in solution, in agreement with experimental findings.[1] A similar computational approach for this compound would be highly informative.

Implications for Drug Development and Materials Science

The predominance of one tautomer over the other has profound practical consequences:

-

Receptor Binding: The shape, hydrogen bonding capacity, and electrostatic potential of the thione and thiol forms are different. In drug design, only one tautomer may fit correctly into the binding pocket of a target protein. Understanding the dominant tautomeric form under physiological conditions (aqueous, pH ~7.4) is therefore essential for structure-activity relationship (SAR) studies.

-

Chemical Reactivity: The thiol form is a nucleophile at the sulfur atom, participating in S-alkylation and oxidation reactions to form disulfides. The thione form can also react at the sulfur atom, but its reactivity profile is distinct. The N-H group in the thione allows for N-alkylation under certain conditions.

-

Material Properties: For applications in materials science, such as the formation of self-assembled monolayers or coordination polymers, the tautomeric state will dictate the available binding sites and the geometry of the resulting structures.

Conclusion

The tautomerism of this compound is a complex equilibrium governed by a delicate interplay of intrinsic electronic effects and extrinsic environmental factors. Based on extensive data from the parent pyridine-2-thiol system and fundamental chemical principles, it is concluded that the 3-chloro-1H-pyridine-2-thione tautomer is the dominant species in polar solvents and in the solid state. The electron-withdrawing nature of the 3-chloro substituent likely reinforces this preference. The less polar This compound tautomer is expected to be favored only in the gas phase or in very dilute solutions of nonpolar solvents.

For researchers and professionals working with this compound, a thorough understanding of this tautomeric duality is not optional—it is a core requirement for predictable synthesis, accurate characterization, and successful application. The experimental and theoretical frameworks presented in this guide provide the necessary tools to investigate, control, and exploit the fascinating chemistry of this versatile heterocyclic building block.

References

- Zhang, Y. A., Monga, V., Orvig, C., & Wang, Y. A. (2008). Theoretical studies of the tautomers of pyridinethiones. The Journal of Physical Chemistry A, 112(14), 3231–3238. [Link]

- Moran, D., Sukcharoenphon, K., Puchta, R., Schaefer, H. F., Schleyer, P. v. R., & Hoff, C. D. (2002). 2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study. The Journal of Organic Chemistry, 67(25), 9061–9069. [Link]

- PubChem. (n.d.). 3-chloro-1H-pyridine-2-thione. National Center for Biotechnology Information.

- Hashem, E. Y., & Saleh, M. S. (2002). Solvent effects on the electronic absorption spectra and acid strength of some substituted pyridinols. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(2), 239-247. [Link]

- MDPI. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Molecules, 26(16), 4995. [Link]

- ResearchGate. (2015). The influence of halogen bonds on tautomerism: The case of 3-mercapto-1,2-azoles (pyrazoles, isoxazoles, isothiazoles). Structural Chemistry, 26, 639–645. [Link]

- Wikipedia. (n.d.). 2-Mercaptopyridine.

- Journal of Chemical & Pharmaceutical Research. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. J. Chem. Pharm. Res., 6(5), 1010-1015. [Link]

- Wikipedia. (n.d.). 3-Chloropyridine.

- Journal of the Chemical Society, Perkin Transactions 2. (1998). Predictions of tautomeric equilibria in 2-hydroxypyridine and pyridine-2-thiol: correlation effects and possible discrepancies with experiment. (12), 2673-2677. [Link]

- ResearchGate. (2016). Substituent Effect on Absorption and Fluorescence Properties of Thieno[3, 2-c]Pyridine Derivatives. Journal of Fluorescence, 26(4), 1335-1342. [Link]

- ResearchGate. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 70(6), 1646-1652. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Solvent effects on the electronic absorption spectra and acid strength of some substituted pyridinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Theoretical studies of the tautomers of pyridinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Chloropyridine - Wikipedia [en.wikipedia.org]

- 5. Predictions of tautomeric equilibria in 2-hydroxypyridine and pyridine-2-thiol: correlation effects and possible discrepancies with experiment - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. jocpr.com [jocpr.com]

- 7. PubChemLite - this compound (C5H4ClNS) [pubchemlite.lcsb.uni.lu]

- 8. This compound; 3-Chloro-2-mercapto-pyridine; 3-Chlor-2-mercapto-pyridin; 3-Chloro-2-pyridinethiol; 3-chloro-2-thiopyridine | Chemrio [chemrio.com]

A Technical Guide to the Spectroscopic Characterization of 3-Chloropyridine-2-thiol

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Chloropyridine-2-thiol, a heterocyclic compound of interest in synthetic chemistry and drug development. A comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is presented. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this molecule. We will delve into the causality behind experimental choices and provide a framework for interpreting the spectroscopic features, with a particular focus on the pivotal role of thione-thiol tautomerism in defining its spectral identity.

Introduction: The Structural Duality of this compound

This compound, with the molecular formula C₅H₄ClNS, is a substituted pyridine derivative. The presence of a thiol group at the 2-position, adjacent to the ring nitrogen, introduces the fascinating phenomenon of thione-thiol tautomerism. The molecule exists as an equilibrium mixture of two forms: the aromatic thiol form (this compound) and the non-aromatic thione form (3-Chloro-1H-pyridine-2-thione).[1][2] The position of this equilibrium is sensitive to factors such as solvent polarity, temperature, and concentration.[1][2] In many instances, particularly in polar solvents, the thione tautomer is the predominant species.[2][3] Understanding this tautomerism is paramount, as it dictates the observed spectroscopic characteristics.

Caption: Thione-Thiol Tautomerism in this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can confirm its molecular formula, C₅H₄ClNS.

Predicted Mass Spectrometry Data

The following table summarizes the predicted m/z values for various adducts of this compound, which can be invaluable for identifying the compound in a complex matrix.[4]

| Adduct | Predicted m/z |

| [M+H]⁺ | 145.98258 |

| [M+Na]⁺ | 167.96452 |

| [M-H]⁻ | 143.96802 |

| [M]⁺ | 144.97475 |

Data sourced from PubChem CID 13476973.[4]

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization source.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Ionization Mode: Acquire spectra in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak. The presence of a chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion, with an M+2 peak approximately one-third the intensity of the M peak due to the natural abundance of ³⁵Cl and ³⁷Cl.[5]

Fragmentation Insights

Under electron ionization (EI), the molecule is expected to undergo fragmentation. Key fragmentation pathways could involve the loss of chlorine (Cl•), the thiol/thione group (•SH or S), or cleavage of the pyridine ring. The stability of the pyridine ring suggests that initial fragmentations will likely involve the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of this compound will be a composite of the absorptions from both tautomers, with the relative intensities reflecting their equilibrium concentrations.

Characteristic IR Absorption Bands

The key to interpreting the IR spectrum is to look for bands that are unique to either the thiol or the thione form.

| Functional Group | Tautomer | Expected Wavenumber (cm⁻¹) | Intensity | Comments |

| N-H Stretch | Thione | 3400 - 3200 | Medium | A broad peak indicative of hydrogen bonding. Its presence is a strong indicator of the thione form. |

| Aromatic C-H Stretch | Both | 3100 - 3000 | Medium | Characteristic of the pyridine ring.[6] |

| S-H Stretch | Thiol | 2600 - 2550 | Weak | Often a weak and sometimes difficult to observe band.[7] Its presence would confirm the thiol form. |

| C=C and C=N Stretch | Both | 1615 - 1450 | Medium-Strong | A series of bands corresponding to the pyridine ring vibrations.[6] |

| C=S Stretch (Thioamide) | Thione | 1200 - 1050 | Strong | A strong absorption that is characteristic of the thione functional group.[8] |

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the ATR press and apply consistent pressure to the sample. Record the sample spectrum.

-

Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.[5]

Spectroscopic Interpretation

The most telling region of the IR spectrum will be the distinction between a broad N-H stretch (thione) and a weak S-H stretch (thiol). Given the general preference for the thione form in the solid state and in polar solvents, a prominent N-H band and a strong C=S band are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The spectra will be highly dependent on the solvent used due to its influence on the tautomeric equilibrium.

¹H NMR Spectroscopy

The proton NMR spectrum will show signals for the three protons on the pyridine ring and a signal for either the N-H or S-H proton, which will likely be broad and its chemical shift concentration-dependent.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Comments |

| H-4 | 7.8 - 8.0 | dd | ~7-8, ~1-2 | Downfield due to the anisotropic effect of the ring and the electron-withdrawing nature of the adjacent chlorine. |

| H-5 | 7.2 - 7.4 | dd | ~7-8, ~4-5 | Expected to be the most upfield of the ring protons. |

| H-6 | 8.2 - 8.4 | dd | ~4-5, ~1-2 | Downfield due to its proximity to the electronegative nitrogen atom. |

| N-H | 12.0 - 14.0 | br s | - | (Thione form) Broad signal due to quadrupolar relaxation and exchange. Its significant downfield shift is characteristic of a thioamide proton. |

| S-H | 3.0 - 5.0 | br s | - | (Thiol form) Would appear more upfield than the N-H proton. Its observation would be solvent and concentration dependent. |

Note: Predicted values are based on the analysis of related structures and general principles of NMR spectroscopy.[5][9]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show five distinct signals for the carbon atoms of the pyridine ring. The chemical shift of C2 will be a key indicator of the dominant tautomer.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Comments |

| C2 | 175 - 185 | (Thione form) The C=S carbon is significantly deshielded and appears far downfield.[10] For the thiol form, this carbon (C-SH) would be expected in the 150-160 ppm range. |

| C3 | 115 - 125 | The carbon bearing the chlorine atom. The chlorine isotope effect may cause slight broadening of this signal.[11] |

| C4 | 135 - 145 | Aromatic CH carbon. |

| C5 | 120 - 130 | Aromatic CH carbon. |

| C6 | 145 - 155 | Aromatic CH carbon, deshielded by the adjacent nitrogen atom. |

Note: Predicted values are based on the analysis of related structures and general principles of NMR spectroscopy.[12]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups if applicable.

-

2D NMR (Optional): For unambiguous assignment of protons and carbons, 2D NMR experiments such as COSY (for H-H correlations) and HSQC/HMBC (for H-C correlations) are recommended.

Caption: General workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is a multifaceted task that requires an integrated approach. The interpretation of its MS, IR, and NMR spectra is intrinsically linked to the understanding of its thione-thiol tautomerism. Mass spectrometry confirms the molecular formula, while IR and NMR spectroscopy provide the critical details to distinguish between the two tautomeric forms and to fully elucidate the molecular structure. This guide provides the foundational knowledge and predictive data necessary for researchers to confidently identify and characterize this important heterocyclic compound.

References

- PubChem. This compound (C5H4ClNS). [Link]

- ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5. [Link]

- ResearchGate. 1 H and 13 C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. [Link]

- ResearchGate. 1 h nmr spectrum of 2 showing the coupling for sn–Ch 3 protons [ 2 J.... [Link]

- Wikipedia. 2-Mercaptopyridine. [Link]

- ResearchGate. Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. [Link]

- Organic Syntheses. An air-dried, 1-L, three-necked, round-bottomed flask is equipped.... [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- SpectraBase. 3-Chloropyridine - Optional[FTIR] - Spectrum. [Link]

- PubMed Central.

- University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

- Chemistry Stack Exchange. Why is the thione tautomeric form of 2-Mercaptopyridine favoured?. [Link]

- National Institutes of Health. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. [Link]

- Wikipedia. 3-Chloropyridine. [Link]

- Organic Syntheses. SYNTHESIS OF 2-METHYLTHIO-4-PHENYLQUINAZOLINE. [Link]

- ResearchGate.

- PubMed Central.

- ResearchGate. Characterization of two hydroxytrichloropicolinic acids: Application of the one-bond chlorine-isotope effect in 13C NMR. [Link]

- Hindawi. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones.... [Link]

- ResearchGate. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. [Link]

- JOCPR. The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. [Link]

- MDPI. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols.... [Link]

- Google Patents. Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.

- PubMed Central. 3-Chloropyridin-2-amine. [Link]

Sources

- 1. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. PubChemLite - this compound (C5H4ClNS) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. organicchemistrydata.org [organicchemistrydata.org]

1H and 13C NMR chemical shifts of 3-Chloropyridine-2-thiol

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-Chloropyridine-2-thiol

Abstract: this compound is a heterocyclic compound of interest in synthetic chemistry and drug development. Its structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is non-trivial due to the existence of a prominent tautomeric equilibrium. This guide provides a comprehensive analysis of the theoretical ¹H and ¹³C NMR chemical shifts for this compound. We delve into the underlying principles governing its spectral characteristics, with a focus on the thiol-thione tautomerism that dictates the observed molecular structure in solution. This document serves as a predictive guide for researchers, offering reasoned estimations of chemical shifts, discussing the influence of experimental conditions such as solvent choice, and providing a robust protocol for empirical data acquisition and validation using one- and two-dimensional NMR techniques.

Introduction to this compound

This compound (also known as 3-chloro-2-mercaptopyridine) is a substituted pyridine derivative featuring both a chloro and a thiol functional group.[1][2] Its molecular formula is C₅H₄ClNS.[3] Compounds of this class serve as versatile building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, owing to the reactivity of the thiol and the potential for nucleophilic substitution at the chlorinated position.[4] Accurate structural characterization is paramount for its application, and NMR spectroscopy is the most powerful tool for determining molecular structure in solution. However, the interpretation of its NMR spectrum requires a nuanced understanding of its dynamic chemical nature.

The Critical Role of Thiol-Thione Tautomerism

The defining characteristic of 2-mercaptopyridines is their existence as an equilibrium mixture of two tautomeric forms: the aromatic thiol form and the non-aromatic thione form.[5][6] This equilibrium is fundamental to understanding the NMR spectrum, as the chemical environment of the nuclei differs significantly between the two tautomers.[7]

The position of this equilibrium is highly sensitive to the molecular environment. Key factors include:

-

Solvent Polarity: Polar solvents, particularly those capable of hydrogen bonding (e.g., DMSO, Methanol), tend to stabilize the more polar thione tautomer.[5]

-

Concentration: Self-association through hydrogen bonding at higher concentrations can also favor the thione form.[5]

-

Temperature: Temperature can shift the equilibrium, altering the observed, averaged NMR signals if the exchange is fast on the NMR timescale.

In most common NMR solvents, the thione form (3-chloro-1H-pyridine-2-thione) is expected to be the predominant species.[5][8] Therefore, any predicted spectrum must primarily reflect the structure of the thione tautomer while acknowledging the potential presence of the thiol form.

Caption: Thiol-Thione tautomeric equilibrium of the title compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals for three aromatic protons and one exchangeable proton (N-H or S-H). The predicted chemical shifts (referenced to TMS) are based on the analysis of substituent effects in related pyridine systems.[9][10] We will assume the dominant thione tautomer in a polar solvent like DMSO-d₆.

-

H-6: This proton is adjacent to the nitrogen atom and is expected to be the most deshielded of the ring protons. It will appear as a doublet of doublets (dd) due to coupling with H-5 and H-4.

-

H-4: This proton is ortho to the electron-withdrawing C=S group and meta to the nitrogen. It is also expected to be significantly deshielded and will likely appear as a doublet of doublets (dd).

-

H-5: This proton is situated between H-4 and H-6 and is expected to be the most shielded of the three ring protons. It will appear as a triplet or, more precisely, a doublet of doublets (dd) with two similar coupling constants.

-

N-H: In the dominant thione form, the mobile proton is attached to the nitrogen. This N-H proton is expected to appear as a very broad singlet at a high chemical shift (potentially >12 ppm) due to hydrogen bonding and chemical exchange. This signal would disappear upon the addition of D₂O.

Expected Coupling Constants (J):

-

³J(H5-H6) ≈ 4-6 Hz

-

³J(H4-H5) ≈ 6-8 Hz

-

⁴J(H4-H6) ≈ 1-2 Hz

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display five distinct signals, corresponding to the five carbon atoms in the pyridine ring. The chemical shifts are influenced by the electronegativity of the substituents (Cl, N, S) and the hybridization of the carbons.[11][12] General chemical shift ranges provide a basis for these predictions.[13][14]

-

C-2 (C=S): The most notable signal will be that of the thione carbon. Thiocarbonyl carbons are highly deshielded and are expected to resonate at a very high chemical shift, typically in the range of 175-200 ppm.

-

C-6: This carbon, adjacent to the nitrogen, will be deshielded and is expected in the aromatic region, likely around 135-145 ppm.

-

C-4: Similar to C-6, this carbon is part of the conjugated system and will appear in the aromatic region, likely between 130-140 ppm.

-

C-3: The carbon atom directly attached to the electronegative chlorine atom will experience a deshielding effect.[11] Its signal is predicted to be in the range of 115-125 ppm.

-

C-5: This carbon is the least affected by the electron-withdrawing groups and is expected to be the most shielded of the ring carbons, with a predicted shift between 110-120 ppm.

The use of computational methods, such as Density Functional Theory (DFT), can provide more precise predictions of both ¹H and ¹³C chemical shifts and is a valuable tool for confirming assignments.[15][16][17]

Recommended Experimental Protocol for NMR Acquisition

To obtain high-quality, unambiguous NMR data for this compound, a systematic approach is essential. This protocol outlines a self-validating workflow.

Caption: Recommended workflow for NMR analysis of this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Solvent: Use deuterated dimethyl sulfoxide (DMSO-d₆). Its high polarity will favor the thione tautomer, simplifying the spectrum by representing the major species. It also effectively dissolves the sample and shifts the residual water peak away from analyte signals.[18]

-

Concentration: Prepare a solution of approximately 10-20 mg in 0.6 mL of solvent.

-

Standard: Add tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for full magnetization recovery, which is crucial for accurate signal integration.

-

To confirm the N-H proton, acquire a second spectrum after adding one drop of D₂O to the NMR tube and shaking. The broad N-H signal should disappear.

-

-

¹³C NMR Acquisition:

-

Acquire a standard proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

-

Note that the C=S carbon signal may be broader and have a longer relaxation time than the other carbons.

-

-

2D NMR for Unambiguous Assignment:

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment will reveal which protons are spin-coupled. It will show cross-peaks connecting H-4 with H-5, H-5 with H-6, and a weaker cross-peak between H-4 and H-6, confirming their positions relative to one another.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons. It will show correlations for the C4-H4, C5-H5, and C6-H6 pairs, allowing for definitive assignment of the protonated carbons.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is critical for assigning the quaternary carbons (C-2 and C-3). It shows correlations between protons and carbons that are 2 or 3 bonds away. For example, H-4 should show a correlation to the C=S carbon (C-2) and the chlorine-bearing carbon (C-3), solidifying their assignments.

-

Summary of Predicted Chemical Shifts

The following table summarizes the predicted chemical shifts for the dominant thione tautomer of this compound in DMSO-d₆. These are estimations and should be validated empirically.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹H) | Key Rationale |

| ¹H | N-H | > 12.0 | broad singlet | Exchangeable, H-bonding proton in thione form. |

| ¹H | H-6 | 7.8 – 8.2 | dd | Adjacent to electronegative Nitrogen. |

| ¹H | H-4 | 7.6 – 8.0 | dd | Ortho to C=S group. |

| ¹H | H-5 | 7.0 – 7.4 | dd (or t) | Most shielded ring proton. |

| ¹³C | C-2 | 175 – 190 | - | Highly deshielded thiocarbonyl (C=S) carbon. |

| ¹³C | C-6 | 135 – 145 | - | Adjacent to Nitrogen. |

| ¹³C | C-4 | 130 – 140 | - | Aromatic carbon influenced by N and C=S. |

| ¹³C | C-3 | 115 – 125 | - | Attached to electronegative Chlorine.[11] |

| ¹³C | C-5 | 110 – 120 | - | Least influenced by electron-withdrawing groups. |

Conclusion

The NMR characterization of this compound is intrinsically linked to the understanding of its thiol-thione tautomeric equilibrium. The data presented in this guide, based on established NMR principles and analysis of analogous structures, strongly suggest that the thione form is predominant in polar solvents, which dictates the expected chemical shifts. The provided ¹H and ¹³C NMR predictions and the detailed, multi-step experimental workflow offer a robust framework for researchers to empirically determine and unambiguously assign the structure of this compound, ensuring scientific integrity in its application in research and development.

References

- ResearchGate. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.

- Universidad del País Vasco. (n.d.). some previous examples (13c-nmr).

- ResearchGate. (2018). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... [Table].

- ResearchGate. (n.d.). (1H NMR Chemical Shift in ppm) [Diagram].

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

- PubChemLite. (n.d.). This compound (C5H4ClNS).

- Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659-2671. [Link]

- Wagen, C. (2023). Computational NMR Prediction: A Microreview.

- Alkorta, I., Elguero, J., & Goya, P. (2006). Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). The Journal of Organic Chemistry, 71(8), 3103-3110. [Link]

- UNCW Institutional Repository. (n.d.). Using computational methods to predict NMR spectra for polyether compounds.

- Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University.

- University College London. (n.d.). Chemical shifts.